

# Avacopan for ANCA-Associated Vasculitis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Avacopan |           |
| Cat. No.:            | B605695  | Get Quote |

This technical guide provides an in-depth overview of **avacopan**, a selective C5a receptor antagonist, for the treatment of anti-neutrophil cytoplasmic autoantibody (ANCA)-associated vasculitis (AAV). It is intended for researchers, scientists, and drug development professionals, offering detailed information on its mechanism of action, pharmacokinetics, pivotal clinical trial data, and experimental protocols.

# Introduction: The Pathophysiology of ANCA-Associated Vasculitis and the Role of the Complement System

ANCA-associated vasculitis is a group of rare autoimmune diseases characterized by the inflammation and destruction of small blood vessels, leading to potentially severe organ damage, particularly affecting the kidneys and respiratory tract.[1][2] The pathogenesis involves the production of autoantibodies (ANCAs) against neutrophil cytoplasmic antigens, primarily proteinase 3 (PR3) and myeloperoxidase (MPO).[3][4]

A critical element in the inflammatory cascade of AAV is the over-activation of the alternative complement pathway.[2] This leads to the generation of the potent pro-inflammatory anaphylatoxin, C5a.[2][5] C5a binds to its receptor, C5aR (CD88), which is expressed on the surface of neutrophils and other immune cells.[5][6] This interaction triggers a vicious cycle: it primes neutrophils for activation by ANCAs, promotes neutrophil chemotaxis to vessel walls,



and stimulates the release of destructive enzymes and reactive oxygen species, amplifying the inflammatory response and causing vascular damage.[3][5][7]

## **Avacopan: Mechanism of Action**

**Avacopan** (formerly CCX168) is an orally administered, selective small-molecule antagonist of the C5a receptor (C5aR).[1][5][8] It functions by competitively inhibiting the interaction between C5a and C5aR.[9][10] By blocking this key signaling axis, **avacopan** disrupts the recruitment and activation of neutrophils, thereby attenuating the downstream inflammatory cascade that drives vasculitis.[5][6][8]

A key feature of **avacopan**'s mechanism is its specificity. It does not interfere with the formation of the C5b-9 membrane attack complex, which is crucial for defending against certain infections.[5][11] This targeted approach aims to control the specific inflammation driving AAV without causing broad immunosuppression.[1][6]





Click to download full resolution via product page

**Avacopan**'s Mechanism of Action in ANCA-Associated Vasculitis.



# **Pharmacokinetics and Pharmacodynamics**

**Avacopan** is administered orally and is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[5][9] Its major circulating metabolite, M1, is also active and has a similar potency to the parent compound.[5][9] Both **avacopan** and its M1 metabolite are highly bound to plasma proteins (>99.9%).[5][9]

| Parameter                            | Value                                                                                  | Reference |
|--------------------------------------|----------------------------------------------------------------------------------------|-----------|
| Bioavailability                      | Oral                                                                                   | [5]       |
| Time to Cmax (Fasted)                | ~2 hours                                                                               | [5][9]    |
| Effect of High-Fat Meal              | AUC increased by ~72%;<br>Tmax delayed by ~4 hours                                     | [5][9]    |
| Apparent Volume of Distribution (Vd) | 345 L                                                                                  | [5][10]   |
| Plasma Protein Binding               | >99.9% (Avacopan and M1 metabolite)                                                    | [5][9]    |
| Metabolism                           | Primarily via CYP3A4                                                                   | [5][9]    |
| Major Metabolite                     | M1 (mono-hydroxylated),<br>~12% of drug plasma levels,<br>similar activity to avacopan | [5][9]    |
| Elimination Half-life                | ~97.6 hours (Avacopan); ~55.6 hours (M1 metabolite)                                    | [10]      |
| Elimination Route                    | Mainly in feces                                                                        | [5]       |
| Steady State                         | Reached by 13 weeks with ~4-fold accumulation                                          | [5][9]    |

Table 1: Key Pharmacokinetic Properties of Avacopan.

# The ADVOCATE Trial: A Pivotal Phase 3 Study

#### Foundational & Exploratory





The "Avacopan Development in Vasculitis to Obtain Corticosteroid elimination and Therapeutic Efficacy" (ADVOCATE) trial was a global, randomized, double-blind, double-dummy, active-controlled phase 3 study that served as the primary basis for the regulatory approval of avacopan.[12][13][14]

Objective: To evaluate the efficacy and safety of **avacopan** in inducing and sustaining remission in patients with active AAV, with the goal of replacing the standard tapering regimen of glucocorticoids.[14][15]

#### Study Design:

- Population: 331 adult patients with a new or relapsing diagnosis of severe, active granulomatosis with polyangiitis (GPA) or microscopic polyangiitis (MPA).[12][16][17]
- Randomization: Patients were assigned in a 1:1 ratio to one of two treatment arms.[13][16]
- Treatment Arms (52 weeks):
  - Avacopan Group (n=166): Received avacopan 30 mg twice daily plus a placebomatching prednisone for 20 weeks.[12][16][18]
  - Prednisone Group (n=165): Received a tapering schedule of oral prednisone (starting at 60 mg/day, tapered to zero by week 21) plus a placebo-matching avacopan.[12][16][19]
- Concomitant Therapy: All patients in both arms received standard-of-care immunosuppressive therapy, which was either rituximab (administered once weekly for 4 weeks) or cyclophosphamide (followed by azathioprine for maintenance).[14][16][20]
- Blinding: The trial employed a double-dummy design to maintain blinding for both patients and investigators.[11][12]





Click to download full resolution via product page

Experimental Workflow of the ADVOCATE Phase 3 Trial.







Primary Endpoints: The trial had two primary endpoints with a hierarchical testing procedure. [15][16]

- Remission at Week 26: Defined as a Birmingham Vasculitis Activity Score (BVAS) of 0 and no glucocorticoid use for AAV in the four weeks preceding week 26.[12][16][20] Tested for non-inferiority of avacopan to prednisone.[16]
- Sustained Remission at Week 52: Defined as remission at both week 26 and week 52.[12]
  [16][20] Tested for non-inferiority first, and if met, then for superiority of avacopan to prednisone.[16]





Click to download full resolution via product page

Logical Relationship of the ADVOCATE Trial's Endpoint Hierarchy.

The ADVOCATE trial successfully met both of its primary endpoints.[17]



| Endpoint                             | Avacopan<br>Group<br>(n=166) | Prednisone<br>Group<br>(n=165) | Difference<br>(95% CI) | P-value                             | Reference |
|--------------------------------------|------------------------------|--------------------------------|------------------------|-------------------------------------|-----------|
| Remission at<br>Week 26              | 72.3%<br>(120/166)           | 70.1%<br>(115/164)             | 3.4% (-6.0 to<br>12.8) | <0.001 (for<br>non-<br>inferiority) | [13][16]  |
| Sustained<br>Remission at<br>Week 52 | 65.7%<br>(109/166)           | 54.9%<br>(90/164)              | 12.5% (2.6 to<br>22.3) | 0.007 (for superiority)             | [13][16]  |

Table 2: ADVOCATE Trial - Primary Efficacy Endpoints.

Key secondary endpoints also favored the **avacopan** group, including a significant reduction in glucocorticoid-related toxicity and a greater improvement in kidney function in patients with renal disease.[17][21]

| Secondary Endpoint                                      | Result                                                                                    | Reference |
|---------------------------------------------------------|-------------------------------------------------------------------------------------------|-----------|
| Glucocorticoid Toxicity Index (GTI)                     | Significantly lower (less toxicity) in the avacopan group.                                | [17]      |
| eGFR Improvement at Week<br>52 (Renal Disease Subgroup) | Significantly greater improvement in the avacopan group compared to the prednisone group. | [1][21]   |
| Health-Related Quality of Life                          | Improved in the avacopan group compared to the standard of care group.                    | [17]      |

Table 3: ADVOCATE Trial - Key Secondary Outcomes.

A prespecified subgroup analysis of the 214 patients (64.8%) who received rituximab as their background induction therapy showed consistent results.[22][23]



| Endpoint (Rituximab<br>Subgroup) | Avacopan Group<br>(n=107) | Prednisone Group<br>(n=107) | Reference |
|----------------------------------|---------------------------|-----------------------------|-----------|
| Remission at Week 26             | 77.6% (83/107)            | 75.7% (81/107)              | [22]      |
| Sustained Remission at Week 52   | 71.0% (76/107)            | 56.1% (60/107)              | [22]      |

Table 4: ADVOCATE Trial - Rituximab Subgroup Efficacy.

The overall incidence of serious adverse events was comparable between the two groups.[24] However, an integrated analysis of data from three clinical trials (CLEAR, CLASSIC, and ADVOCATE) involving 439 patients suggested a favorable safety profile for **avacopan**.[25]

| Adverse Event Category (Integrated Analysis) | Result                                                                | Reference |
|----------------------------------------------|-----------------------------------------------------------------------|-----------|
| Exposure-Adjusted AEs                        | Lower rate in the avacopan group.                                     | [26]      |
| Exposure-Adjusted Serious<br>AEs (SAEs)      | Lower rate in the avacopan group.                                     | [26]      |
| Exposure-Adjusted Infections                 | Lower rate in the avacopan group.                                     | [26]      |
| WBC Count Decrease                           | Statistically fewer events in the avacopan group.                     | [25]      |
| Hepatic Function Abnormalities (SAEs)        | Occurred in 4.4% of the avacopan group vs. 2.8% of the control group. | [26]      |

Table 5: Integrated Safety Data from Three Clinical Trials.

In the ADVOCATE rituximab subgroup, serious adverse events occurred in 34.6% of patients in the **avacopan** group and 39.3% in the prednisone group.[22]



#### **Conclusions and Future Directions**

**Avacopan** represents a significant advancement in the treatment of ANCA-associated vasculitis, offering a targeted, steroid-sparing therapeutic option.[6][27] The pivotal ADVOCATE trial demonstrated that an **avacopan**-based regimen is non-inferior to a standard prednisone taper for achieving remission at 26 weeks and superior for sustaining remission at 52 weeks, all while significantly reducing glucocorticoid exposure and its associated toxicities.[16][17][19]

For drug development professionals and researchers, **avacopan** serves as a successful example of a targeted therapy developed from a deep understanding of disease pathophysiology. Future research will likely focus on:

- The long-term safety and efficacy of avacopan beyond 52 weeks.[19][28]
- Its role in maintenance therapy for AAV.[29]
- Its efficacy and safety in specific patient populations not fully represented in the initial trials, such as those with severe renal impairment or different ethnic backgrounds.[29]
- Potential applications in other complement-mediated diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mdpi.com [mdpi.com]
- 2. ajmc.com [ajmc.com]
- 3. Overview of the Pathogenesis of ANCA-Associated Vasculitis PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Avacopan? [synapse.patsnap.com]

#### Foundational & Exploratory





- 7. youtube.com [youtube.com]
- 8. What is Avacopan used for? [synapse.patsnap.com]
- 9. Avacopan PMC [pmc.ncbi.nlm.nih.gov]
- 10. reference.medscape.com [reference.medscape.com]
- 11. Advocating for Patients with Vasculitis: A Steroid-Sparing Regimen with Avacopan NephJC [nephjc.com]
- 12. tavneospro.com [tavneospro.com]
- 13. Journal Club Review of "Avacopan for the Treatment of ANCA-Associated Vasculitis" -PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. JMIR Research Protocols Evaluation of the Safety and Efficacy of Avacopan, a C5a Receptor Inhibitor, in Patients With Antineutrophil Cytoplasmic Antibody—Associated Vasculitis Treated Concomitantly With Rituximab or Cyclophosphamide/Azathioprine: Protocol for a Randomized, Double-Blind, Active-Controlled, Phase 3 Trial [researchprotocols.org]
- 16. Journal Club Review of "Avacopan for the Treatment of ANCA-Associated Vasculitis" -PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. newsroom.csl.com [newsroom.csl.com]
- 18. medfam.umontreal.ca [medfam.umontreal.ca]
- 19. vasculitisint.com [vasculitisint.com]
- 20. Avacopan for the Treatment of ANCA-Associated Vasculitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Avacopan comparable to glucocorticoids in ANCA-associated vasculitis Rheumatology Republic [rheuma.com.au]
- 22. Efficacy and safety of avacopan in patients with ANCA-associated vasculitis receiving rituximab in a randomised trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Efficacy and safety of avacopan in patients with ANCA-associated vasculitis receiving rituximab in a randomised trial | Annals of the Rheumatic Diseases [ard.bmj.com]
- 24. kireportscommunity.org [kireportscommunity.org]
- 25. Safety of Avacopan in ANCA-Associated Vasculitis: Combined Data from Three Clinical Trials - ACR Meeting Abstracts [acrabstracts.org]
- 26. ovid.com [ovid.com]



- 27. Evaluating Avacopan in the Treatment of ANCA-Associated Vasculitis: Design, Development and Positioning of Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Long-term Safety and Efficacy of Avacopan in Participants with ANCA-Associated Vasculitis | Penn Vasculitis Center | Perelman School of Medicine at the University of Pennsylvania [med.upenn.edu]
- 29. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Avacopan for ANCA-Associated Vasculitis: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605695#avacopan-for-anca-associated-vasculitis-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com